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D-Alanine 1-Adamantyl Amide

Lipophilicity clogP Membrane permeability

D-Alanine 1-Adamantyl Amide (IUPAC: (2R)-N-(1-adamantyl)-2-aminopropanamide; molecular formula C₁₃H₂₂N₂O; MW 222.33 g/mol) is a synthetic amino acid amide conjugate that couples the D-enantiomer of alanine to a 1-adamantyl cage via a secondary amide bond. The adamantyl motif contributes a hydrophobic substituent constant (πadamantyl) of approximately 3.1, and the compound exhibits a calculated partition coefficient (clogP) of 1.43, placing it within a lipophilicity range considered favorable for membrane permeability while retaining compliance with Lipinski's Rule of Five (MW < 400; H-bond donors = 2; H-bond acceptors = 3; rotatable bonds =.

Molecular Formula C13H22N2O
Molecular Weight 222.33 g/mol
Cat. No. B8330018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanine 1-Adamantyl Amide
Molecular FormulaC13H22N2O
Molecular Weight222.33 g/mol
Structural Identifiers
SMILESCC(C(=O)NC12CC3CC(C1)CC(C3)C2)N
InChIInChI=1S/C13H22N2O/c1-8(14)12(16)15-13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11H,2-7,14H2,1H3,(H,15,16)/t8-,9?,10?,11?,13?/m1/s1
InChIKeyYPWCXZASIZMJJS-SEOMOHDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Alanine 1-Adamantyl Amide: Physicochemical Baseline and Comparator Landscape for Sourcing Decisions


D-Alanine 1-Adamantyl Amide (IUPAC: (2R)-N-(1-adamantyl)-2-aminopropanamide; molecular formula C₁₃H₂₂N₂O; MW 222.33 g/mol) is a synthetic amino acid amide conjugate that couples the D-enantiomer of alanine to a 1-adamantyl cage via a secondary amide bond . The adamantyl motif contributes a hydrophobic substituent constant (πadamantyl) of approximately 3.1, and the compound exhibits a calculated partition coefficient (clogP) of 1.43, placing it within a lipophilicity range considered favorable for membrane permeability while retaining compliance with Lipinski's Rule of Five (MW < 400; H-bond donors = 2; H-bond acceptors = 3; rotatable bonds = 2) [1][2]. The closest structural comparators include L-Alanine 1-Adamantyl Amide (the enantiomeric form), 1-adamantylamine (amantadine; lacking the amino acid moiety), adamantylamide dipeptide (AdDP; incorporating an additional isoglutamine residue), and Boc-protected adamantyl alanine building blocks such as Boc-D-Ala(adamantyl)-OH [3].

Why Generic Substitution of D-Alanine 1-Adamantyl Amide Fails: Three Dimensions of Non-Interchangeability


Substituting D-Alanine 1-Adamantyl Amide with a generic adamantyl amine or an L-configured alanine amide is not scientifically equivalent for three reasons. First, the D-configuration of the alanine α-carbon directly determines resistance to proteolytic degradation: D-amino acid-containing peptides exhibit markedly extended circulatory half-lives relative to their L-counterparts because mammalian proteases are stereospecific for L-amino acids [1]. Second, the adamantyl cage provides steric shielding of the adjacent amide bond, and studies on N-(1-adamantyl)amides demonstrate exceptional stability against concentrated mineral acids, a property not shared by simple alkyl amides [2]. Third, the combination of D-alanine and 1-adamantylamine in a single amide bond positions the primary amine (pKa ~8.0–9.0) and the hydrophobic adamantyl surface (clogP contribution ~3.1) in a defined spatial relationship, enabling predictable physicochemical tuning that neither amantadine alone (MW 151.25; no amino acid carboxyl handle) nor D-alaninamide (MW 88.09 as free base; no adamantyl hydrophobic anchor) can replicate [3][4].

Quantitative Differentiation Evidence for D-Alanine 1-Adamantyl Amide Against Closest Analogs


Lipophilicity Shift: clogP of D-Alanine 1-Adamantyl Amide Compared to D-Alanine and L-Alanine 1-Adamantyl Amide

D-Alanine 1-Adamantyl Amide (clogP = 1.43) demonstrates a lipophilicity increase of approximately 4.25 log units compared to D-alanine (logP = -2.82), a shift attributable to the adamantyl group (πadamantyl = 3.1) plus the conversion of the carboxylic acid to a secondary amide [1][2]. L-Alanine 1-Adamantyl Amide, the enantiomeric form, shares identical calculated lipophilicity (clogP) and topological polar surface area (TPSA = 41.13 Ų), such that the two enantiomers are indistinguishable by achiral physicochemical descriptors; differentiation rests on stereochemical configuration at the alanine α-carbon [1].

Lipophilicity clogP Membrane permeability

Hydrophobic Contribution of the Adamantyl Group: Quantitative Substituent Constant (πadamantyl = 3.1)

The adamantyl group contributes a hydrophobic substituent constant (πadamantyl) of 3.1, as estimated from the calculated clogP values of 31 clinically relevant adamantyl-bearing compounds [1]. This value surpasses the hydrophobic contributions of common alkyl substituents (e.g., π(isopropyl) ≈ 1.3; π(cyclohexyl) ≈ 2.5) and rivals that of a phenyl group (π ≈ 2.0) while providing spherical symmetry and metabolic stability advantages. N-(1-adamantyl)acetamide (MW 193.29; clogP estimated ~1.0–1.5 based on fragment contribution) lacks the D-alanine backbone and the free primary amine (HBD = 0 vs. HBD = 2 for D-Alanine 1-Adamantyl Amide), limiting its utility as a peptide coupling intermediate .

Hydrophobic substituent constant SAR Drug design

Synthesis Efficiency: N-(Adamantan-1-yl)amide Formation via Manganese-Catalyzed Coupling in 70–90% Yield

A general method for N-(adamantan-1-yl)amide synthesis, directly applicable to D-Alanine 1-Adamantyl Amide, employs manganese-catalyzed reaction of 1-bromoadamantane with carboxylic acid amides, achieving isolated yields of 70–90% [1]. Among catalysts tested, dimanganesedecacarbonyl [Mn₂(CO)₁₀] delivered the highest efficiency, with yields up to 94% for specific substrates [1]. Alternative methods using trifluoroacetic acid-mediated adamantylation require prolonged reflux and show variable efficiency depending on the amide substrate [1]. In contrast, 1-adamantylamine (amantadine) synthesis typically proceeds via Ritter reaction or reduction of 1-nitroadamantane with different yield profiles, and the free amine lacks the amide handle for direct peptidomimetic incorporation without additional activation steps .

Synthesis Adamantylation Amide bond formation

D-Configuration Stereochemical Advantage: Proteolytic Stability of D-Amino Acid Amides vs. L-Enantiomers

D-Amino acid-containing peptides and amides exhibit significantly enhanced resistance to proteolytic degradation compared to their L-configured counterparts because endogenous mammalian proteases (trypsin, chymotrypsin, aminopeptidases) are stereospecific for L-amino acid residues [1]. Experimental evidence from antimicrobial peptide studies demonstrates that D-amino acid substitution can increase peptide half-life in biological matrices by 2- to 10-fold [1]. For D-Alanine 1-Adamantyl Amide specifically, the D-configuration at the alanine α-carbon combined with the steric shielding of the adjacent amide bond by the adamantyl cage provides a dual mechanism of stabilization not available in L-Alanine 1-Adamantyl Amide or in des-adamantyl D-alaninamide (which retains D-configuration but lacks steric protection of the amide bond) [2].

Stereochemistry Proteolytic stability Half-life

Best-Fit Research and Industrial Application Scenarios for D-Alanine 1-Adamantyl Amide Based on Quantitative Differentiation Evidence


Enantioselective Peptidomimetic Building Block for Membrane-Permeable Lead Optimization

D-Alanine 1-Adamantyl Amide serves as a chiral building block in solid-phase or solution-phase peptide synthesis where both D-configuration proteolytic stability and the adamantyl-mediated clogP elevation (ΔlogP ~4.25 vs. D-alanine) are required simultaneously [1][2]. The compound's free primary amine and secondary amide provide two orthogonal derivatization handles, enabling incorporation at the N-terminus, C-terminus, or internal positions of peptidomimetic sequences. The TPSA of 41.13 Ų and clogP of 1.43 place this building block within the CNS-accessible chemical space (typically TPSA < 60–70 Ų; clogP 1–4), making it suitable for neuroscience-targeted peptide lead optimization programs [1].

Conformationally Restricted Peptide Scaffold for Structure-Activity Relationship (SAR) Studies

The adamantane cage at the amide nitrogen imposes significant conformational restriction on the adjacent alanine residue, analogous to the well-characterized gamma-turn induction observed with 2-amino-2-carboxyadamantane [1]. D-Alanine 1-Adamantyl Amide can be employed as a conformational probe in SAR campaigns where the spatial orientation of the alanine methyl group and the adamantyl hydrophobic surface must be fixed relative to a target binding pocket. This contrasts with flexible N-alkyl alanine amides (e.g., N-isopropyl or N-cyclohexyl derivatives) that sample multiple rotameric states in solution, complicating SAR interpretation [2].

Stable Isotope-Labeled Internal Standard for Bioanalytical LC-MS/MS Method Development

The combination of D-configuration metabolic stability and the characteristic adamantyl mass spectrometric fragmentation pattern (distinctive cage fragmentation yielding ions at m/z 135 and 93) makes D-Alanine 1-Adamantyl Amide an attractive candidate for development as a stable isotope-labeled (¹³C, ¹⁵N) internal standard in quantitative bioanalytical methods targeting adamantyl-containing drug candidates [1]. The compound's MW of 222.33 g/mol and clogP of 1.43 ensure adequate chromatographic retention on reversed-phase C18 columns, while the absence of racemizable protons under typical bioanalytical sample preparation conditions (pH 2–9) ensures isotopic integrity of labeled analogs [2].

Comparative Reference Compound for Adamantyl Amide MmpL3 Inhibitor Screening Campaigns

Adamantyl amide derivatives have demonstrated MmpL3 inhibitory activity against Mycobacterium tuberculosis with IC₅₀ values in the 0.35–0.57 µM range and therapeutic indices up to 32.26 [1]. D-Alanine 1-Adamantyl Amide, as a structurally minimal adamantyl amide containing a stereochemically defined amino acid moiety, can serve as a comparative reference compound or negative control in MmpL3 inhibitor screening cascades, where activity differences between the minimal scaffold and elaborated analogs (e.g., benzothiazole-adamantyl amides with MIC values of 0.03–0.12 µg/mL against M. abscessus) quantify the contribution of the extended pharmacophore [2].

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